H-Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro-OH
Overview
Description
The peptide “H-Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro-OH” is a synthetic peptide with the sequence Arginyl-Glycyl-Asparagyl-Serinyl-Prolyl-Alaninyl-Serinyl-Serinyl-Lysyl-Proline . It has been used to test its effect on the adhesion of Hemophilus somnus in bovine brain endothelial cells . The peptide comprises the RGD sequence and blocks β2-integrin-binding sites . It inhibits fibronectin binding to fibroblasts .
Molecular Structure Analysis
The peptide has an empirical formula of C40H68N14O16 . Its molecular weight is 1001.05 . The SMILES string for the peptide isCC(NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(O)=O)NC(=O)CNC(=O)C(N)CCCNC(N)=N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)N2CCCC2C(O)=O
. Physical And Chemical Properties Analysis
The peptide is a powder form . The storage temperature is −20°C .Scientific Research Applications
Fibronectin Interaction and Cell Migration
The peptide sequence H-Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro-OH, as part of a larger sequence, has been studied for its role in fibronectin interaction and cell migration. In a study by Katow, Yazawa, and Sofuku (1990), it was found that this sequence, along with others, can inhibit fibronectin binding to cell surfaces and fibronectin-promoted cell migration both in vitro and in vivo. This suggests its potential role in modulating cell adhesion and migration, which is critical in processes like wound healing and cancer metastasis (Katow, Yazawa, & Sofuku, 1990).
Influence on Stereochemistry and Binding Specificity
Another aspect of research focuses on the influence of stereochemistry in the sequence Arg-Gly-Asp-Xaa, which includes our peptide of interest. Pierschbacher and Ruoslahti (1987) studied how altering stereochemistry impacts the binding specificity in cell adhesion. Their research indicates that different Arg-Gly-Asp-directed adhesion receptors can recognize differences in the conformation and environment of the Arg-Gly-Asp tripeptide. This has implications for the development of synthetic probes and drugs targeting specific cell adhesion receptors (Pierschbacher & Ruoslahti, 1987).
Therapeutic Applications in Blood Circulation
A notable application in a therapeutic context is the use of peptides containing the RGD sequence, which includes our peptide, in polyurethane conjugates to increase circulatory half-lives. Braatz et al. (1993) demonstrated that polymer conjugation of these peptides led to an increased half-life in blood circulation, retaining full biological inhibitory activity. This has significant implications for drug delivery systems and the development of therapeutic agents with enhanced efficacy and stability (Braatz, Yasuda, Olden, Yamada, & Heifetz, 1993).
properties
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68N14O16/c1-20(31(61)50-24(17-55)35(65)51-25(18-56)34(64)49-22(8-2-3-11-41)37(67)54-14-6-10-28(54)39(69)70)47-36(66)27-9-5-13-53(27)38(68)26(19-57)52-33(63)23(15-30(59)60)48-29(58)16-46-32(62)21(42)7-4-12-45-40(43)44/h20-28,55-57H,2-19,41-42H2,1H3,(H,46,62)(H,47,66)(H,48,58)(H,49,64)(H,50,61)(H,51,65)(H,52,63)(H,59,60)(H,69,70)(H4,43,44,45)/t20-,21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBLPSUDFRAOLU-SMNCUOCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68N14O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1001.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg-Gly-Asp-Ser-Pro-Ala-Ser-Ser-Lys-Pro-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.